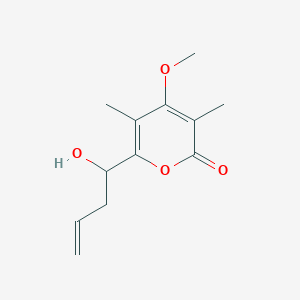
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxybutenyl, methoxy, and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one typically involves multiple steps. One common method includes the allylation of a chromone derivative followed by various functional group transformations. For instance, the Zn-induced allylation of chromone-3-carbaldehyde can produce the desired hydroxybutenyl chromone, which can then undergo further reactions to introduce the methoxy and dimethyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl group can be reduced to form a saturated hydroxybutyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the double bond would yield a saturated alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one exerts its effects would depend on its specific interactions with molecular targets. For instance, if used in a biological context, it might interact with enzymes or receptors, altering their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted pyranones and chromones, such as:
Uniqueness
What sets 6-(1-Hydroxybut-3-en-1-yl)-4-methoxy-3,5-dimethyl-2H-pyran-2-one apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
113494-72-7 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
6-(1-hydroxybut-3-enyl)-4-methoxy-3,5-dimethylpyran-2-one |
InChI |
InChI=1S/C12H16O4/c1-5-6-9(13)11-7(2)10(15-4)8(3)12(14)16-11/h5,9,13H,1,6H2,2-4H3 |
Clave InChI |
BAEQHHKOXXNFIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(OC1=O)C(CC=C)O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


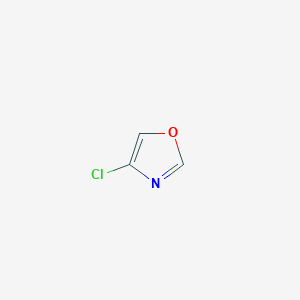
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
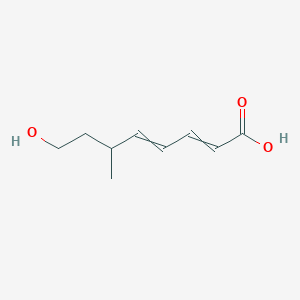
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)

![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
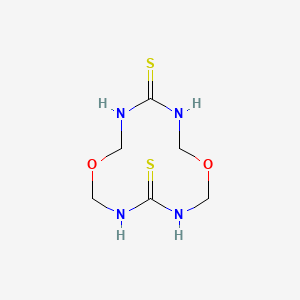

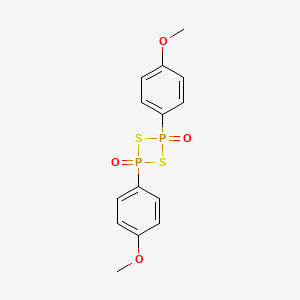

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

